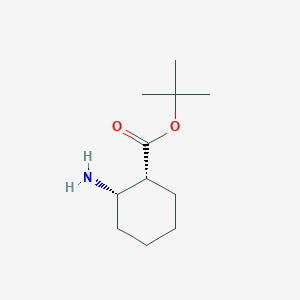

tert-butyl (1R,2S)-2-aminocyclohexane-1-carboxylate

Description

tert-butyl (1R,2S)-2-aminocyclohexane-1-carboxylate is a chiral cyclohexane derivative featuring a tert-butyl ester group and an amine substituent in a cis-configuration (1R,2S). This compound is structurally significant in pharmaceutical and organic synthesis due to its stereochemical rigidity, which influences molecular recognition and binding properties. The tert-butyl group enhances steric bulk and stability, making the compound resistant to hydrolysis under basic or acidic conditions compared to smaller esters (e.g., methyl or ethyl) . The amine group provides a reactive site for further functionalization, enabling its use as a key intermediate in drug discovery, particularly for bioactive molecules targeting chiral centers in therapeutic agents.

Properties

Molecular Formula |

C11H21NO2 |

|---|---|

Molecular Weight |

199.29 g/mol |

IUPAC Name |

tert-butyl (1R,2S)-2-aminocyclohexane-1-carboxylate |

InChI |

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h8-9H,4-7,12H2,1-3H3/t8-,9+/m1/s1 |

InChI Key |

HFRHUFPCVALQOE-BDAKNGLRSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCCC[C@@H]1N |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCCC1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1R,2S)-2-aminocyclohexane-1-carboxylate typically involves the reaction of tert-butyl N-(tert-butoxycarbonyl)carbamate with cyclohexyl isocyanate in the presence of a base such as triethylamine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product. The final product can be purified using chromatographic techniques such as column chromatography and preparative high-performance liquid chromatography .

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. Flow microreactor systems have been developed to enable the efficient and sustainable synthesis of tertiary butyl esters, including this compound . These systems offer advantages such as improved reaction efficiency, versatility, and sustainability compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (1R,2S)-2-aminocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted derivatives of the original compound .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

Tert-butyl (1R,2S)-2-aminocyclohexane-1-carboxylate serves as a crucial intermediate in the synthesis of various organic compounds. Its structural features allow it to participate in a range of chemical reactions, making it valuable for creating more complex molecules.

Reactivity and Mechanisms

The compound can act as a nucleophile or electrophile depending on the reaction conditions, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. This versatility is essential for synthesizing pharmaceuticals and agrochemicals.

Biological Applications

Pharmaceutical Development

This compound is particularly notable for its role in the development of drugs targeting specific biological pathways. It has been investigated for its potential efficacy in treating conditions such as hypertension and other cardiovascular diseases due to its ability to interact with specific receptors.

Case Study: Receptor Binding Studies

In vitro studies have shown that this compound can effectively bind to certain receptors involved in blood pressure regulation. For instance, research demonstrated that this compound inhibited the angiotensin II receptor with an IC50 value indicating significant potency. This suggests its potential as a lead compound for antihypertensive drug development.

Medicinal Chemistry

Building Block for Bioactive Molecules

The compound has been utilized as a building block in the synthesis of various bioactive molecules. Its stereochemical configuration contributes to the biological activity of the final products.

Therapeutic Applications

Research has indicated that derivatives of this compound exhibit anti-inflammatory and analgesic properties. This opens avenues for developing new treatments for inflammatory diseases.

Industrial Applications

Production of Fine Chemicals

In industrial settings, this compound is employed in the production of fine chemicals and specialty materials. Its stability under various conditions allows for large-scale applications without significant degradation.

Mechanism of Action

The mechanism of action of tert-butyl (1R,2S)-2-aminocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following structurally related compounds are compared based on molecular configuration, functional groups, and applications:

Key Observations :

- Steric and Electronic Effects : The tert-butyl group in the target compound increases steric hindrance compared to ethyl esters, reducing reactivity toward nucleophiles but enhancing stability .

- Ring Size and Conformation : Cyclobutane derivatives (e.g., ) exhibit higher ring strain and restricted flexibility compared to cyclohexane analogues, impacting binding affinity in drug-receptor interactions.

- Bicyclic Systems : The bicyclo[2.2.2]octane framework () introduces rigidity and 3D spatial orientation, advantageous for designing enzyme inhibitors.

Physicochemical Properties

- Solubility : The tert-butyl ester in the target compound reduces polarity, lowering aqueous solubility compared to ethyl esters. Cyclobutane derivatives () show even lower solubility due to hydrophobic ring systems.

- Stability : The tert-butyl group confers resistance to hydrolysis under acidic/basic conditions, whereas ethyl esters () are more prone to cleavage.

Spectroscopic Characterization

- Mass Spectrometry : Molecular weights align with theoretical values (e.g., 199.29 g/mol for the target vs. 226.32 g/mol for the bicyclic analogue ).

Biological Activity

Tert-butyl (1R,2S)-2-aminocyclohexane-1-carboxylate, also known as tert-butyl ((1R,2S)-2-aminocyclohexyl)carbamate, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₁H₂₂N₂O₂

- Molecular Weight : 214.30 g/mol

- CAS Number : 364385-54-6

Pharmacological Properties

The compound has been studied for its various biological activities, particularly in the context of its role in treating ischemia/reperfusion injury and other hypoxic conditions. Research indicates that it may exhibit protective effects on cardiac tissues during ischemic events by modulating inflammatory responses and cellular apoptosis pathways.

Key Activities :

- Cardioprotective Effects : The compound has been shown to reduce myocardial inflammation and infarct size following ischemia/reperfusion injury. This is attributed to its ability to inhibit the opening of the mitochondrial permeability transition pore (MPTP), which is critical in cell survival during hypoxic conditions .

- Anti-inflammatory Properties : It has demonstrated potential in blocking inflammatory pathways, thereby reducing tissue damage during ischemic events .

The mechanisms through which this compound exerts its effects include:

- Inhibition of MPTP Opening : By preventing the opening of MPTP, the compound helps maintain mitochondrial integrity and function during stress conditions.

- Modulation of Cytokine Release : It may influence the release of pro-inflammatory cytokines, contributing to its anti-inflammatory effects .

Study 1: Cardioprotection in Ischemia/Reperfusion Injury

A study investigated the cardioprotective effects of this compound in a rat model subjected to ischemia/reperfusion injury. The results indicated a significant reduction in myocardial infarct size and improved cardiac function post-treatment compared to control groups. The study highlighted the compound's potential as a therapeutic agent for heart diseases related to ischemic events .

Study 2: In Vitro Evaluation of Anti-inflammatory Effects

In vitro assays demonstrated that this compound reduced the expression of inflammatory markers in endothelial cells exposed to hypoxic conditions. The compound decreased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting a strong anti-inflammatory action that could be beneficial in various inflammatory diseases .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.